

# molecular structure of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                            |
|----------------|--------------------------------------------|
| Compound Name: | 2,4-Dichloro-6-(trifluoromethyl)pyrimidine |
| Cat. No.:      | B125754                                    |

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characteristics of **2,4-dichloro-6-(trifluoromethyl)pyrimidine**.

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.<sup>[1]</sup> The strategic incorporation of a trifluoromethyl group can enhance molecular lipophilicity, metabolic stability, and binding affinity to biological targets, making this a valuable scaffold in drug discovery.<sup>[2]</sup>

## Molecular Structure and Chemical Properties

**2,4-Dichloro-6-(trifluoromethyl)pyrimidine** is a halogenated pyrimidine derivative. The pyrimidine ring is substituted with two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 6.

Table 1: Chemical and Physical Properties

| Property          | Value                                                         | Reference(s)                            |
|-------------------|---------------------------------------------------------------|-----------------------------------------|
| CAS Number        | <b>16097-64-6</b>                                             | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>5</sub> HCl <sub>2</sub> F <sub>3</sub> N <sub>2</sub> | <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 216.98 g/mol                                                  | <a href="#">[3]</a> <a href="#">[4]</a> |
| IUPAC Name        | 2,4-dichloro-6-(trifluoromethyl)pyrimidine                    | <a href="#">[4]</a>                     |
| SMILES            | FC(F)<br>(F)C1=CC(Cl)=NC(Cl)=N1                               | <a href="#">[4]</a>                     |
| Appearance        | Pale yellow liquid or white<br>crystalline solid              | <a href="#">[1]</a> <a href="#">[3]</a> |
| Melting Point     | -48 to -46 °C                                                 | <a href="#">[3]</a>                     |
| Boiling Point     | 37-38 °C @ 0.7 Torr                                           | <a href="#">[3]</a>                     |

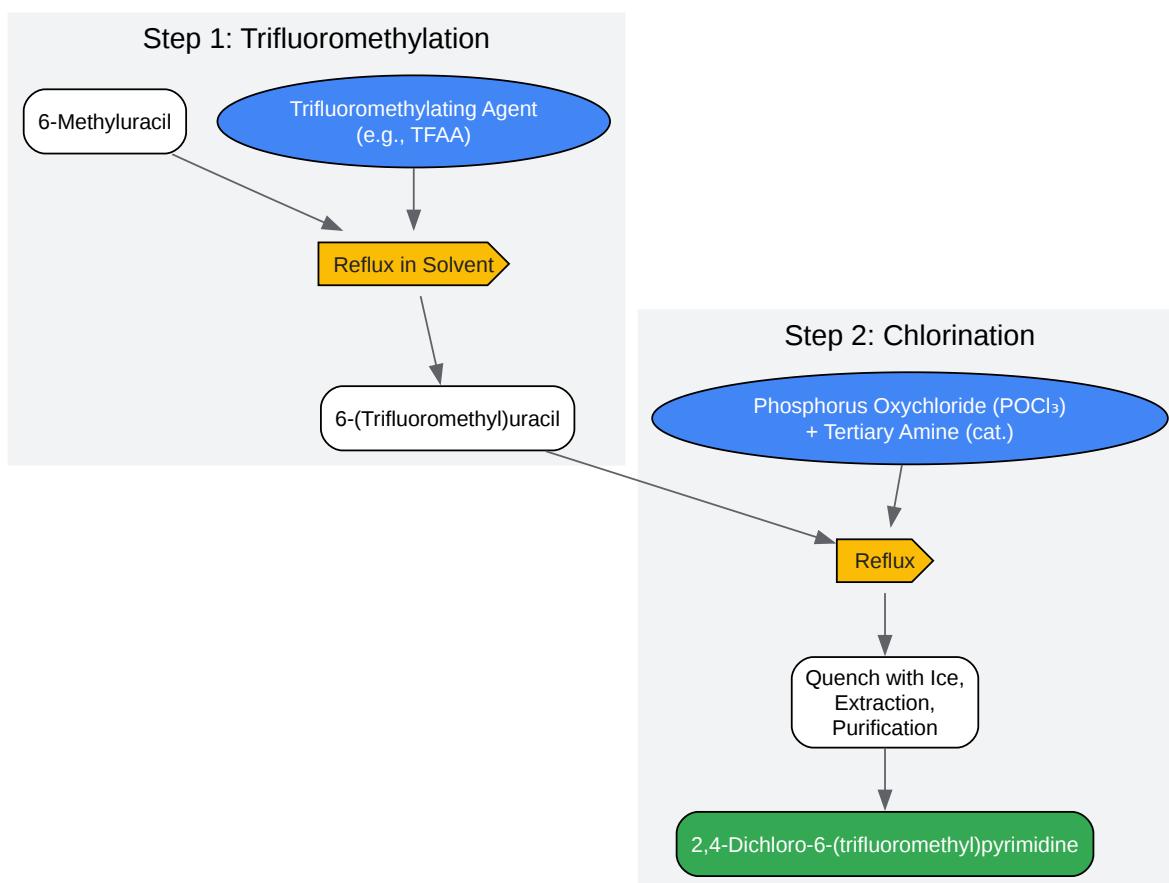
| Density | 1.589 g/mL |[\[3\]](#) |

Caption: 2D structure of **2,4-dichloro-6-(trifluoromethyl)pyrimidine**.

## Experimental Protocols

A definitive, published experimental protocol for the synthesis of **2,4-dichloro-6-(trifluoromethyl)pyrimidine** is not readily available. However, based on the synthesis of the isomeric 2,4-dichloro-5-(trifluoromethyl)pyrimidine, a plausible two-step synthetic route can be proposed.[\[2\]](#) This involves the initial trifluoromethylation of a uracil precursor followed by chlorination.

### Step 1: Synthesis of 6-(Trifluoromethyl)uracil


- To a reaction vessel, add 6-methyluracil, a suitable trifluoromethylating agent (e.g., trifluoroacetic anhydride or another electrophilic CF<sub>3</sub> source), and a solvent such as trifluoroacetic acid.

- Heat the mixture under reflux for several hours while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-(trifluoromethyl)uracil.

### Step 2: Synthesis of **2,4-Dichloro-6-(trifluoromethyl)pyrimidine**

- In a flask equipped with a reflux condenser and a dropping funnel, place the synthesized 6-(trifluoromethyl)uracil.
- Add an excess of phosphorus oxychloride ( $\text{POCl}_3$ ).
- Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline or N,N-diisopropylethylamine) can be added to facilitate the reaction.
- Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess  $\text{POCl}_3$ .
- Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **2,4-dichloro-6-(trifluoromethyl)pyrimidine** by vacuum distillation or column chromatography on silica gel.

## Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

## Spectroscopic Data Analysis

While a complete set of published spectra for **2,4-dichloro-6-(trifluoromethyl)pyrimidine** is not available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR Chemical Shifts

| Nucleus         | Predicted                           |              |                                                  |                                                                                                                |
|-----------------|-------------------------------------|--------------|--------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
|                 | Chemical Shift<br>( $\delta$ , ppm) | Multiplicity | Coupling                                         | Notes                                                                                                          |
| $^1\text{H}$    | 7.5 - 8.0                           | Singlet (s)  | -                                                | The single proton on the pyrimidine ring at position 5 is expected to appear as a singlet in this region.      |
| $^{13}\text{C}$ | ~165                                | Singlet (s)  | -                                                | Carbon at position 2 (C-Cl).                                                                                   |
|                 | ~162                                | Singlet (s)  | -                                                | Carbon at position 4 (C-Cl).                                                                                   |
|                 | ~158                                | Quartet (q)  | $^1\text{J}(\text{C},\text{F}) \approx 35-40$ Hz | Carbon at position 6, coupled to the three fluorine atoms of the trifluoromethyl group.                        |
|                 | ~120                                | Quartet (q)  | $^1\text{J}(\text{C},\text{F}) \approx 275$ Hz   | Carbon of the trifluoromethyl group, showing a characteristic large coupling constant with the fluorine atoms. |
|                 | ~118                                | Singlet (s)  | -                                                | Carbon at position 5 (C-H).                                                                                    |

|  $^{19}\text{F}$  | -65 to -75 | Singlet (s) | - | A single peak is expected for the three equivalent fluorine atoms of the  $\text{CF}_3$  group, referenced to  $\text{CFCl}_3$ .[5] |

The IR spectrum will be dominated by vibrations of the pyrimidine ring and the substituents.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber ( $\text{cm}^{-1}$ ) | Vibration Type                                  | Intensity               |
|---------------------------------|-------------------------------------------------|-------------------------|
| 1550 - 1600                     | <b>C=N and C=C stretching (pyrimidine ring)</b> | <b>Medium to Strong</b> |
| 1400 - 1500                     | C=C stretching (pyrimidine ring)                | Medium                  |
| 1250 - 1350                     | C-F stretching (asymmetric)                     | Strong                  |
| 1100 - 1200                     | C-F stretching (symmetric)                      | Strong                  |
| 800 - 850                       | C-H out-of-plane bending                        | Medium                  |

| 700 - 800 | C-Cl stretching | Strong |

The electron ionization mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z         | Ion                          | Notes                                                                                                  |
|-------------|------------------------------|--------------------------------------------------------------------------------------------------------|
| 216/218/220 | $[\text{M}]^+$               | <b>Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms.</b> |
| 181/183     | $[\text{M} - \text{Cl}]^+$   | Loss of a chlorine atom.                                                                               |
| 147         | $[\text{M} - \text{CF}_3]^+$ | Loss of the trifluoromethyl group.                                                                     |

| 112 |  $[\text{M} - \text{CF}_3 - \text{Cl}]^+$  | Subsequent loss of a chlorine atom from the  $[\text{M} - \text{CF}_3]^+$  fragment. |

# Applications in Drug Development

**2,4-Dichloro-6-(trifluoromethyl)pyrimidine** serves as a versatile building block in medicinal chemistry. The dichloro substitutions at the 2 and 4 positions provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to build molecular diversity.

- **Scaffold for Kinase Inhibitors:** Pyrimidine derivatives are core structures in many kinase inhibitors. For instance, derivatives of 2,4-dichloropyrimidine have been investigated as potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.<sup>[6][7]</sup>
- **Agrochemicals:** This compound is used in the synthesis of herbicides and fungicides.<sup>[1]</sup> Its mechanism of action in herbicides often involves the disruption of essential metabolic processes in plants.<sup>[1]</sup>
- **Bioisosteric Replacement:** The pyrimidine ring can act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties. The trifluoromethyl group is known to enhance metabolic stability and cell permeability.<sup>[2]</sup>

The unique combination of reactive chlorine atoms and the electron-withdrawing trifluoromethyl group makes **2,4-dichloro-6-(trifluoromethyl)pyrimidine** a valuable starting material for the synthesis of novel bioactive compounds.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 3. 16097-64-6 CAS MSDS (2,4-dichloro-6-(trifluoromethyl)pyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2,4-DICHLORO-6-(TRIFLUOROMETHYL)PYRIMIDINE | CAS 16097-64-6 [matrix-fine-chemicals.com]
- 5. rsc.org [rsc.org]
- 6. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR T790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular structure of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125754#molecular-structure-of-2-4-dichloro-6-trifluoromethyl-pyrimidine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)